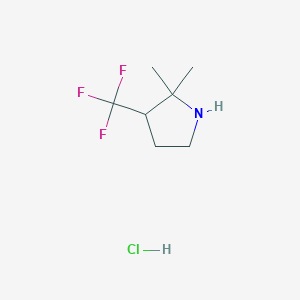

2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C7H13ClF3N and its molecular weight is 203.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pyrrolidine in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen heterocycle, plays a crucial role in medicinal chemistry for developing compounds to treat human diseases. Its significance is highlighted by its ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage through non-planarity, a phenomenon known as “pseudorotation”. This review focuses on bioactive molecules featuring the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, documented from 2015 onwards. It discusses the influence of steric factors on biological activity and the structure–activity relationship (SAR) of these compounds. Notably, the stereogenicity of carbons in the pyrrolidine ring is emphasized, showing how different stereoisomers and substituent orientations can lead to diverse biological profiles due to varying binding modes to enantioselective proteins. This work aims to guide medicinal chemists in designing new pyrrolidine compounds with varied biological profiles (Li Petri et al., 2021).

Supramolecular Capsules from Calixpyrrole Scaffolds

Supramolecular capsules derived from calixpyrrole components represent an innovative approach in the field of chemical self-assembly. Calix[4]pyrroles, due to their ease of synthesis, are predominantly utilized units for constructing these capsules. The structural analogy between calix[4]arenes and calix[4]pyrroles is evident, although the literature on calix[4]pyrrole-based supramolecular capsules remains limited. This review explores four methodologies employing calix[4]pyrrole derivatives for capsule assembly. These include self-assembly through rim-to-rim interactions, formation of dimeric templated capsules with suitable substrates, creation of dimeric capsules with polar interiors by elaborating the upper rim with urea groups, and the development of dimeric capsules via anion coordination by modifying pyrrole units into tetrathiafulvalene derivatives. These capsules exhibit promising properties for binding electron-poor guests, showcasing the versatility and potential of calixpyrrole scaffolds in designing novel supramolecular structures (Ballester, 2011).

Propiedades

IUPAC Name |

2,2-dimethyl-3-(trifluoromethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c1-6(2)5(3-4-11-6)7(8,9)10;/h5,11H,3-4H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSJLLFMPKNXMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C(F)(F)F)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

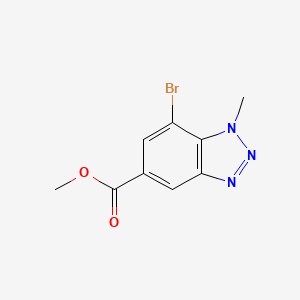

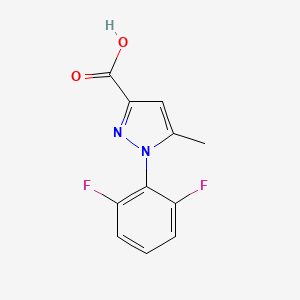

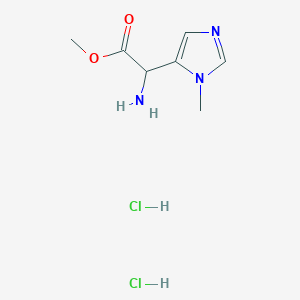

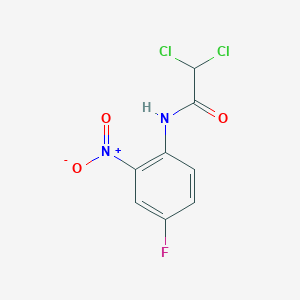

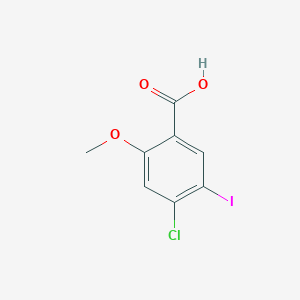

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/structure/B1431968.png)

![2-[(4-Chloro-6-fluoroquinolin-8-yl)amino]ethan-1-ol](/img/structure/B1431969.png)

![7-Chloro-4-iodopyrrolo[3,4-b]pyridine](/img/structure/B1431975.png)